molecular formula C8H11NO3 B1355239 2,6-Dimethoxypyridine-3-methanol CAS No. 562840-47-5

2,6-Dimethoxypyridine-3-methanol

Cat. No.: B1355239
CAS No.: 562840-47-5
M. Wt: 169.18 g/mol
InChI Key: XACFTRAAEZWJMN-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3-methanol is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is characterized by the presence of two methoxy groups and a methanol group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2,6-Dimethoxypyridine-3-methanol is used in various scientific research fields, including:

Safety and Hazards

The safety data sheet for 2,6-Dimethoxypyridine-3-methanol indicates that it is a highly flammable liquid and vapor. It also poses hazards upon ingestion, skin contact, and inhalation. It can cause skin and eye irritation and may cause respiratory irritation .

Preparation Methods

2,6-Dimethoxypyridine-3-methanol can be synthesized from 2,6-Dimethoxypyridine-3-carboxaldehyde. The synthetic route involves the reduction of the carboxaldehyde group to a methanol group. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction is carried out in an appropriate solvent like methanol or ethanol at room temperature.

Chemical Reactions Analysis

2,6-Dimethoxypyridine-3-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. For example, halogenation can be achieved using halogenating agents like phosphorus tribromide (PBr3).

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex molecules.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyridine-3-methanol involves its interaction with various molecular targets and pathways. The compound’s methoxy and methanol groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2,6-Dimethoxypyridine-3-methanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2,6-dimethoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACFTRAAEZWJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584784
Record name (2,6-Dimethoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562840-47-5
Record name (2,6-Dimethoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxypyridine-3-methanol
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